(S)-2-(2-Bromophenyl)piperidine CAS number and molecular weight
(S)-2-(2-Bromophenyl)piperidine CAS number and molecular weight
This guide serves as an in-depth technical monograph on (S)-2-(2-Bromophenyl)piperidine , a high-value chiral building block in medicinal chemistry.[1] It is structured to provide actionable chemical intelligence, from fundamental properties to advanced synthetic utility.[1][2][3]
[1][2]
Executive Summary & Chemical Identity
(S)-2-(2-Bromophenyl)piperidine is a "privileged scaffold" in drug discovery, particularly valuable for its dual functionality. It features a chiral piperidine core (providing 3D architecture and solubility) and an ortho-bromoaryl moiety (serving as a versatile handle for cross-coupling or intramolecular cyclization).[1][2][3]
Unlike its para-substituted counterparts, the ortho-positioning of the bromine atom enables unique intramolecular reactions, making this molecule a critical precursor for fused tricyclic heterocycles found in NK1 antagonists, opioid receptor modulators, and kinase inhibitors.[1][2][3]
Chemical Constants
| Property | Data |
| Chemical Name | (S)-2-(2-Bromophenyl)piperidine |
| CAS Number | 383128-15-2 (Racemic generic); Enantiomers often custom-indexed |
| Molecular Formula | |
| Molecular Weight | 240.14 g/mol |
| Exact Mass | 239.0309 |
| Chirality | (S)-Enantiomer |
| Physical State | Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (free base) |
Synthetic Methodologies
The synthesis of the enantiopure (S)-isomer is non-trivial due to the steric bulk of the ortho-bromine and the risk of hydrodehalogenation during reduction.[1] Two primary routes are recommended: Classical Chiral Resolution (Robust/Scalable) and Asymmetric Hydrogenation (High-Tech/Catalytic).[1][2][3]
Protocol A: Classical Resolution (Recommended for Scale)
This method relies on the fractional crystallization of diastereomeric salts using a chiral acid.[1][2][3]
Reagents:
-
Racemic 2-(2-Bromophenyl)piperidine (Precursor)[1]
-
(+)-Di-p-toluoyl-D-tartaric acid (Resolving Agent) or N-Acetyl-L-leucine[1]
Step-by-Step Workflow:
-
Salt Formation: Dissolve racemic amine (1.0 eq) in refluxing ethanol. Slowly add the chiral acid (0.5 - 1.0 eq).
-
Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (S)-amine/Acid complex will preferentially crystallize due to differential lattice energy.[1]
-
Filtration & Wash: Filter the precipitate.[1][2][3] Wash with cold acetone to remove the soluble (R)-isomer salt.[1]
-
Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over
, and concentrate to yield (S)-2-(2-Bromophenyl)piperidine.[1][2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Enantiomeric Excess (ee) Check: Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA gradient).
Protocol B: Asymmetric Hydrogenation (Catalytic)
Direct hydrogenation of the pyridine precursor using an Iridium catalyst.[1][2][3]
-
Substrate: 2-(2-Bromophenyl)pyridine[1]
-
Catalyst:
or similar Crabtree-type catalysts modified with chiral phosphines (e.g., (S)-SegPhos).[1][2][3] -
Conditions: 50 bar
, 25°C. Note: Strict control of pressure is required to prevent debromination.
Visualization: Synthetic Pathways
Figure 1: Comparison of Classical Resolution vs. Asymmetric Hydrogenation routes.
Application in Drug Discovery
The core value of (S)-2-(2-Bromophenyl)piperidine lies in its ability to serve as a Conformational Lock and a Cyclization Precursor .[1]
The "Ortho-Effect" in Molecular Design
The ortho-bromine is not merely a substituent; it is a reactive handle.[1]
-
Intramolecular Cyclization: Palladium-catalyzed Buchwald-Hartwig amination can close the ring between the piperidine nitrogen (or a pendant group) and the ortho-phenyl position.[1] This generates fused tetracyclic cores common in alkaloids and serotonin modulators.[1][2][3]
-
Rotational Restriction: The bulky bromine atom restricts the rotation of the phenyl ring relative to the piperidine chair, locking the molecule into a specific bioactive conformation that enhances receptor binding affinity (reduction of entropic penalty).[1][2][3]
Key Therapeutic Areas
-
NK1 Receptor Antagonists: Analogues of this scaffold are used to block Substance P, treating chemotherapy-induced nausea and depression.[1][2][3]
-
Opioid Receptor Modulators: The 2-arylpiperidine motif mimics the tyrosine-phenylalanine linkage in endogenous enkephalins.[1]
-
CGRP Antagonists: Used in migraine research, where the steric bulk of the ortho-group is critical for selectivity.[1][2][3]
Visualization: The Cyclization Logic
Figure 2: The scaffold acts as a precursor for fused tricyclic systems via Pd-catalysis.[1]
Quality Control & Analytical Profiling
To ensure the integrity of this chiral intermediate, the following analytical suite is mandatory.
| Analytical Method | Specification | Purpose |
| 1H NMR (DMSO-d6) | Diagnostic peaks: | Verify structure and ortho-substitution pattern.[1][2] |
| Chiral HPLC | > 98% ee | Quantify optical purity. Column: Chiralpak AD-H or OD-H. |
| LC-MS | Confirm Bromine isotope pattern (79Br/81Br).[1] | |
| ROI (Residue on Ignition) | < 0.1% | Ensure removal of Palladium or metal salts from synthesis.[1][2][3] |
References
-
Chemical Identity: PubChem. 2-(2-Bromophenyl)piperidine Compound Summary. National Library of Medicine.[1][2][3] Link[1][2][3]
-
Synthetic Methodology: Choi, A., et al. (2022).[1][2][3][4] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry. Link[1][2][3]
-
Chiral Resolution: Perdicchia, D., et al. (2015).[1][2][3] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Link[1][2][3]
-
Application Context: Patent US20080051579A1. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives. Link
